Caffeoylmalic Acid

描述

Caffeoylmalic acid is an ester of caffeic acid and malic acid, found in various plants such as Parietaria officinalis, Chelidonium majus, and Urtica dioica . This compound is known for its antioxidant properties and has been linked to the prevention of cardiovascular diseases and certain types of cancer .

准备方法

Synthetic Routes and Reaction Conditions

Caffeoylmalic acid can be synthesized through microbial production using engineered Escherichia coli. The biosynthetic pathway involves the co-expression of heterologous genes such as RgTAL, HpaBC, At4CL2, and HCT2 . The production process can be optimized by enhancing the tyrosine metabolic pathway to increase the supply of the substrate caffeic acid .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial co-culture systems, which have shown to be efficient in producing caffeic acid esters . The final titer of this compound in such systems can reach up to 570.1 mg/L .

化学反应分析

Types of Reactions

Caffeoylmalic acid undergoes various chemical reactions, including esterification, oxidation, and hydrolysis. The esterification process involves the formation of an ester bond between caffeic acid and malic acid .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include caffeoyl-CoA and hydroxycinnamoyl-glucose . The reaction conditions typically involve the use of specific enzymes such as BAHD acyltransferases and ser-carboxy peptidase-like proteins .

Major Products

The major product formed from the esterification reaction is this compound itself. Other related compounds, such as caffeoylquinic acids, can also be formed through similar esterification processes .

科学研究应用

Caffeoylmalic acid has a wide range of scientific research applications:

作用机制

Caffeoylmalic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The compound targets various molecular pathways involved in oxidative stress and inflammation .

相似化合物的比较

Similar Compounds

Caffeoylquinic acids: These are esters of caffeic acid and quinic acid, known for their antioxidant properties and found in coffee and other plant sources.

Feruloylquinic acids: Similar to caffeoylquinic acids, these compounds are esters of ferulic acid and quinic acid and exhibit antioxidant activities.

Uniqueness

Caffeoylmalic acid is unique due to its specific esterification with malic acid, which is less common compared to quinic acid esters. This unique structure contributes to its distinct antioxidant properties and its role in protecting proteins from degradation in plants .

生物活性

Caffeoylmalic acid (CMA), a phenolic compound, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antihyperglycemic properties, as well as its potential protective effects against oxidative stress.

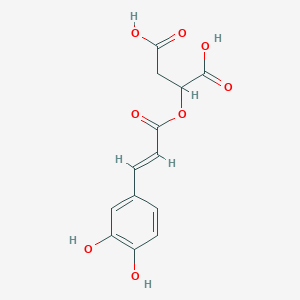

Chemical Structure and Properties

This compound is classified as a coumaric acid derivative characterized by the presence of caffeoyl and malic acid moieties. Its molecular formula is with a molecular weight of approximately 296.24 g/mol. The structure can be represented as follows:

Antioxidant Activity

This compound exhibits significant antioxidant activity , which has been demonstrated through various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of CMA to scavenge free radicals and reduce oxidative stress.

Table 1: Antioxidant Activity of this compound

The antioxidant properties of CMA are attributed to its ability to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties . It has been shown to inhibit the activity of enzymes such as hyaluronidase and cyclooxygenase, which play crucial roles in inflammatory processes.

Inhibition Studies

In vitro studies have demonstrated that CMA effectively inhibits hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid, which is critical for maintaining tissue hydration and integrity.

- Hyaluronidase Inhibition: IC50 values for CMA were reported at approximately 15 µg/mL, indicating strong inhibitory potential compared to standard inhibitors like ibuprofen (IC50 = 20 µg/mL) .

Antihyperglycemic Activity

This compound has also been investigated for its antihyperglycemic effects . Studies have shown that CMA can inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose, thus reducing postprandial blood sugar levels.

Table 2: Antihyperglycemic Activity of this compound

The ability of CMA to modulate glucose metabolism suggests its potential as a therapeutic agent for managing diabetes.

Protective Effects Against Oxidative Stress

Recent studies have highlighted the protective effects of this compound against oxidative stress-induced cellular damage. In vitro experiments using human fibroblast cells exposed to hydrogen peroxide demonstrated that CMA significantly reduced reactive oxygen species (ROS) levels and improved cell viability.

Case Study: Protective Mechanism in HEP-G2 Cells

A study conducted on HEP-G2 liver cells indicated that treatment with this compound resulted in:

属性

IUPAC Name |

2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKQSEYPLQIEAY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031926 | |

| Record name | Caffeoylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92344-57-5, 39015-77-5, 53755-04-7 | |

| Record name | Caffeoylmalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092344575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeoylmalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEOYLMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EY7S5QS7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Caffeoylmalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。